Ethanol, 2,2'-((1,1'-biadamantane)-3,3'-diyl)bis(methylimino)di-, dihydrochloride
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Overview
Description
Ethanol, 2,2’-((1,1’-biadamantane)-3,3’-diyl)bis(methylimino)di-, dihydrochloride is a complex organic compound featuring a unique adamantane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-((1,1’-biadamantane)-3,3’-diyl)bis(methylimino)di-, dihydrochloride typically involves multiple steps. The starting material is often 1,1’-biadamantane, which undergoes a series of reactions to introduce the ethanol and methylimino groups. The final step involves the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. The use of high-pressure reactors and continuous flow systems may be employed to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-((1,1’-biadamantane)-3,3’-diyl)bis(methylimino)di-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carbonyl compounds.
Reduction: Reduction reactions can convert the imino groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanol groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
Ethanol, 2,2’-((1,1’-biadamantane)-3,3’-diyl)bis(methylimino)di-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving molecular interactions and binding studies.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for Ethanol, 2,2’-((1,1’-biadamantane)-3,3’-diyl)bis(methylimino)di-, dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The adamantane structure provides a rigid framework that can enhance binding affinity and specificity. The ethanol and methylimino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biadamantane-3,3’-diamine, dihydrochloride: Similar in structure but lacks the ethanol and methylimino groups.
Adamantane derivatives: These compounds share the adamantane core but differ in functional groups attached.
Uniqueness
Ethanol, 2,2’-((1,1’-biadamantane)-3,3’-diyl)bis(methylimino)di-, dihydrochloride is unique due to its combination of the adamantane core with ethanol and methylimino groups, providing a distinct set of chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
36520-95-3 |
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Molecular Formula |
C26H46Cl2N2O2 |
Molecular Weight |
489.6 g/mol |
IUPAC Name |
2-[[3-[3-[2-hydroxyethyl(methyl)amino]-1-adamantyl]-1-adamantyl]-methylamino]ethanol;dihydrochloride |
InChI |
InChI=1S/C26H44N2O2.2ClH/c1-27(3-5-29)25-13-19-7-20(14-25)10-23(9-19,17-25)24-11-21-8-22(12-24)16-26(15-21,18-24)28(2)4-6-30;;/h19-22,29-30H,3-18H2,1-2H3;2*1H |
InChI Key |
ADNOXTGIKQXGLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C12CC3CC(C1)CC(C3)(C2)C45CC6CC(C4)CC(C6)(C5)N(C)CCO.Cl.Cl |
Origin of Product |
United States |
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